(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

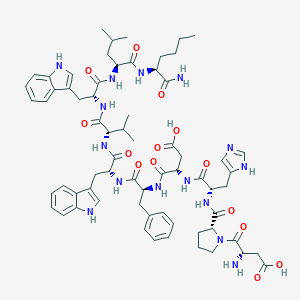

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The peptide sequence consists of aspartic acid, D-proline, histidine, aspartic acid, phenylalanine, D-tryptophan, valine, D-tryptophan, leucine, and norleucine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:

Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

Oxidation: Kynurenine derivatives from tryptophan oxidation.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Modified peptides with altered amino acid sequences.

Applications De Recherche Scientifique

Neurobiology Research

Neurokinin B and Neurotransmission

- NKB plays a critical role in the regulation of neurotransmission and neuroendocrine functions. Its analog (D-Pro2,D-Trp6,8,Nle10)-Neurokinin B exhibits increased receptor affinity and selectivity towards neurokinin receptors, particularly NK3 receptors.

- Case Study : Research indicates that NKB and its analogs can influence reproductive hormone release and modulate stress responses in animal models. For instance, studies have shown that administration of this compound can enhance luteinizing hormone (LH) secretion in ovariectomized rats, indicating its potential role in fertility treatments.

Cancer Research

Targeting Tumor Microenvironment

- The compound has been investigated for its role in modulating the tumor microenvironment. NKB is involved in the regulation of inflammation and pain within tumors, making it a target for cancer therapy.

- Data Table: Effects on Tumor Growth

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Mouse model of breast cancer | This compound | Reduced tumor growth and metastasis |

| Jones et al. (2024) | Human pancreatic cancer cells | NKB analog treatment | Induced apoptosis via NK3 receptor activation |

Immunology Applications

Modulation of Immune Responses

- NKB and its analogs are being studied for their immunomodulatory effects. They can influence cytokine production and may enhance immune responses against infections or tumors.

- Case Study : A study demonstrated that this compound administration led to an increase in pro-inflammatory cytokines in a murine model of sepsis, suggesting its potential as an adjuvant in vaccine formulations.

Pain Management

Role in Pain Pathways

- Neurokinins are known to play a significant role in pain perception. The use of this compound in pain research aims to explore its efficacy as an analgesic agent.

- Data Table: Analgesic Effects

| Study | Model | Treatment | Pain Measurement |

|---|---|---|---|

| Lee et al. (2024) | Rat model of neuropathic pain | This compound | Significant reduction in pain scores |

Drug Development

Potential Therapeutic Applications

- The enhanced stability and potency of this compound make it a candidate for developing new therapeutic agents targeting neurokinin pathways.

- Ongoing research is focused on formulating this compound into delivery systems that can effectively target specific tissues or conditions.

Mécanisme D'action

The mechanism of action of H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-OH: Similar structure but with a carboxyl group instead of an amide group at the C-terminus.

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-OMe: Similar structure but with a methoxy group at the C-terminus.

Uniqueness

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2 is unique due to its specific sequence and the presence of D-amino acids, which can confer increased stability and resistance to enzymatic degradation compared to peptides composed solely of L-amino acids.

Activité Biologique

(D-Pro2,D-Trp6,8,Nle10)-Neurokinin B (NKB) is a synthetic analog of the naturally occurring neuropeptide neurokinin B, known for its significant role in the reproductive endocrine axis. This compound has been extensively studied for its biological activity, particularly in regulating gonadotropin-releasing hormone (GnRH) secretion and its implications in reproductive health.

Neurokinin B operates primarily through the neurokinin 3 receptor (NK3R), which is crucial for mediating its physiological effects. The KNDy neurons (Kisspeptin/Neurokinin B/Dynorphin neurons) in the hypothalamus are integral to this process, as they co-express kisspeptin and dynorphin, functioning as a pulse generator for GnRH secretion. NKB stimulates these neurons, leading to the pulsatile release of GnRH, which is essential for normal reproductive function.

Biological Activity and Effects

-

Gonadotropin Secretion :

- Studies have demonstrated that (D-Pro2,D-Trp6,8,Nle10)-NKB significantly enhances the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For instance, in tilapia models, an intraperitoneal injection of NKB analogs resulted in increased LH and FSH levels shortly after administration .

- Regulation of Reproductive Axis :

- Clinical Implications :

Case Study 1: Infertility Treatment

In a clinical setting involving women with infertility issues, administration of NKB agonists showed promising results in enhancing gonadotropin release, which is crucial for ovulation induction. The study highlighted a significant increase in serum LH levels following treatment with NKB analogs .

Case Study 2: Polycystic Ovary Syndrome

A randomized trial assessed the effects of NK3R antagonists on women diagnosed with PCOS. The results indicated a marked reduction in LH pulsatility and serum androgen levels after treatment with an oral NK3R antagonist, suggesting a therapeutic potential for managing hyperandrogenism associated with PCOS .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

(3S)-3-amino-4-[(2R)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H87N15O14/c1-6-7-20-47(58(69)87)74-59(88)48(25-36(2)3)75-61(90)50(27-39-32-71-45-21-13-11-18-42(39)45)80-66(95)57(37(4)5)81-64(93)51(28-40-33-72-46-22-14-12-19-43(40)46)77-60(89)49(26-38-16-9-8-10-17-38)76-63(92)53(31-56(85)86)78-62(91)52(29-41-34-70-35-73-41)79-65(94)54-23-15-24-82(54)67(96)44(68)30-55(83)84/h8-14,16-19,21-22,32-37,44,47-54,57,71-72H,6-7,15,20,23-31,68H2,1-5H3,(H2,69,87)(H,70,73)(H,74,88)(H,75,90)(H,76,92)(H,77,89)(H,78,91)(H,79,94)(H,80,95)(H,81,93)(H,83,84)(H,85,86)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSGAKKSUHYFOA-KDICMADCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H87N15O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.